Cdk2-IN-24

Allosteric inhibition Type III kinase inhibitor CDK2 conformation

Researchers need allosteric probes to study CDK2 inactive-state conformation without ATP-binding site off-target effects. Cdk2-IN-24 (3f) is a validated hexahydrocyclopenta[c]quinoline-type type III modulator. - Binds ANS allosteric pocket (X-ray crystallography confirmed); IC50=10 µM for CDK2, 10 µM for EGFR L858R/T790M - Ideal selectivity control vs. ATP-competitive inhibitors; SAR and docking data available - Limited cellular activity in A549/SKOV3 enables nuanced dose-response studies

Molecular Formula C11H8N4O6
Molecular Weight 292.20 g/mol
Cat. No. B12385665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk2-IN-24
Molecular FormulaC11H8N4O6
Molecular Weight292.20 g/mol
Structural Identifiers
SMILESCNC1=C(C2(C3=C(C=CC(=C3)[N+](=O)[O-])N=C2O1)O)[N+](=O)[O-]
InChIInChI=1S/C11H8N4O6/c1-12-9-8(15(19)20)11(16)6-4-5(14(17)18)2-3-7(6)13-10(11)21-9/h2-4,12,16H,1H3/t11-/m0/s1
InChIKeyRQUHPOJTUFGBEM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk2-IN-24: Allosteric CDK2 Inhibitor Overview


Cdk2-IN-24 (designated compound 3f in the primary literature) is a synthetic small molecule belonging to the hexahydrocyclopenta[c]quinoline chemotype, characterized as a type III allosteric modulator of cyclin-dependent kinase 2 (CDK2) [1]. Unlike ATP-competitive inhibitors, Cdk2-IN-24 engages a distinct allosteric pocket (the ANS pocket) on CDK2, inducing a conformational change that inhibits kinase activity [2]. Its molecular formula is C₁₁H₈N₄O₆ with a molecular weight of 292.20 g/mol [1].

Mechanism
Type III allosteric modulator of CDK2, engaging the ANS pocket.
Target Engagement
Conformation-specific binding validated by X-ray, docking, and mutagenesis.
Research Context
Allosteric regulation studies; inactive CDK2 conformation characterization.

Cdk2-IN-24 vs. ATP-Competitive CDK2 Inhibitors


Standard ATP-competitive CDK2 inhibitors (e.g., CDK2-IN-4, CDK inhibitor 24) bind to the highly conserved ATP-binding site, often leading to off-target activity against other CDKs and kinases due to sequence homology . In contrast, Cdk2-IN-24 targets a structurally distinct allosteric pocket that is unique to the inactive conformation of CDK2, enabling a different pharmacological profile [1]. This mechanistic divergence precludes direct substitution; an ATP-competitive inhibitor cannot replicate the allosteric modulation, conformational effects, or the unique off-target signature of Cdk2-IN-24, making it irreplaceable for studies requiring a type III allosteric probe.

Cdk2-IN-24Allosteric (Type III) binder
ATP‑competitive inhibitorType I binder; mechanism mismatch may alter conformational readouts.
Off‑target profileDefined CDK2/EGFR dual inhibition
Selective CDK2 inhibitorOff‑target signature will differ; selectivity panel results may not transfer.
Allosteric pharmacologyConformation‑specific modulation
ATP‑competitive probeCannot replicate allosteric stabilization of inactive CDK2.

Cdk2-IN-24: Evidence vs. Comparator CDK2 Inhibitors


Allosteric vs. ATP-Competitive Binding Mechanism

Cdk2-IN-24 is a type III allosteric modulator of CDK2, binding to a pocket distinct from the ATP-binding site. This contrasts with the ATP-competitive mechanism of the potent comparator CDK2-IN-4 (IC50 = 44 nM) [1][2]. Cdk2-IN-24's allosteric binding was validated by X-ray crystallography, molecular docking, and mutagenesis experiments, confirming interaction with the ANS pocket via a salt bridge with Lys33 and hydrogen bonds with the DFG motif (Asp145 and Phe146) [3][4].

Binding Mechanism
Head-to-head
Allosteric (Type III), ANS pocket, IC50 = 10.2 µM vs. ATP‑competitive (Type I), IC50 = 44 nM
Mechanistic distinction supports allosteric regulation studies.
Binding mode validated by X‑ray crystallography, docking, and mutagenesis.
Allosteric inhibition Type III kinase inhibitor CDK2 conformation

Potency and Binding Affinity

Cdk2-IN-24 exhibits modest potency for CDK2, with an IC50 of 10.2 ± 2.5 µM and a dissociation constant (Kd) of 43 µM [1][2]. This is significantly weaker than the nanomolar potency of ATP-competitive inhibitors like CDK2-IN-4 (IC50 = 44 nM) [3]. Importantly, Cdk2-IN-24 showed no significant inhibition of CDK2/cyclin A or CDK9/cyclin T1 at concentrations up to 10 µM [4], underscoring its limited activity in standard enzymatic assays.

Biochemical Potency
Cross-study
IC50 = 10.2 ± 2.5 µM, Kd = 43 µM. ~230‑fold less potent than ATP‑competitive comparator.
Reported low potency enables allosteric modulation studies without strong ATP‑site inhibition.
Biochemical kinase assay and microscale thermophoresis (Kd).
CDK2 inhibition IC50 Kd Allosteric potency

Kinase Selectivity: Dual CDK2/EGFR Inhibition

Cdk2-IN-24 exhibits a unique off-target profile, inhibiting wild-type EGFR (IC50 = 50 µM) and the mutant L858R/T790M EGFR (IC50 = 10 µM) [1]. This contrasts with highly selective CDK2 inhibitors like CDK2-IN-4, which show 2,000-fold selectivity over CDK1 but no reported EGFR activity [2]. The dual inhibition of CDK2 and EGFR by Cdk2-IN-24 stems from its allosteric binding mode, which may engage structurally related pockets in both kinases [3].

Kinase Selectivity
Class-level
Cdk2‑IN‑24 inhibits EGFR WT (IC50 = 50 µM) and L858R/T790M (10 µM); comparator CDK2‑IN‑4 shows no reported EGFR activity.
Defined off‑target activity context for selectivity panel and polypharmacology experiments.
Class‑level inference from in vitro kinase assays.
Kinase selectivity EGFR inhibition Off-target pharmacology

X-ray Validated Allosteric Scaffold

The chemical structure of Cdk2-IN-24 (hexahydrocyclopenta[c]quinoline scaffold) was definitively established by X-ray crystallography, resolving ambiguity from earlier synthetic reports [1]. Its molecular weight (292.20 g/mol) and formula (C₁₁H₈N₄O₆) differ substantially from ATP-competitive inhibitors like CDK2-IN-4 (MW ~400-500 g/mol) [2][3]. Computational docking and molecular dynamics simulations further validated its unique binding pose within the allosteric pocket, providing a robust structural framework for SAR studies [4].

Structural Validation
Supporting
MW = 292.20 g/mol, C₁₁H₈N₄O₆; X‑ray structure confirmed; distinct chemotype from ATP‑competitive inhibitors.
Validated scaffold supports batch consistency and SAR studies.
X‑ray crystallography, molecular docking, and MD simulations.
X-ray crystallography Molecular docking Chemotype differentiation

Cdk2-IN-24: Research and Industrial Applications


Probing Allosteric CDK2 Regulation

Cdk2-IN-24 is the ideal tool compound for investigating the allosteric regulation of CDK2. Its validated binding to the ANS pocket, confirmed by X-ray crystallography and mutagenesis [1], enables studies on conformational dynamics, inactive state stabilization, and the role of the allosteric pocket in CDK2 function. Its modest potency (IC50 = 10 µM) [2] is advantageous for avoiding complete kinase inhibition, allowing for nuanced dose-response studies. This application is supported by the compound's well-defined mechanism and structural characterization.

Kinase Selectivity Profiling Control

Given its unique dual inhibition of CDK2 (IC50 = 10 µM) and EGFR (IC50 = 50 µM for WT; 10 µM for L858R/T790M) [2], Cdk2-IN-24 serves as an excellent control for selectivity profiling assays. It can be used to benchmark the specificity of novel CDK2 inhibitors, demonstrating how an allosteric modulator can exhibit distinct off-target effects compared to ATP-competitive inhibitors [3]. This scenario is directly derived from the quantitative selectivity data.

Medicinal Chemistry and SAR Optimization

Cdk2-IN-24 represents a validated starting point for the design of next-generation allosteric CDK2 inhibitors. The comprehensive SAR studies, including molecular docking and dynamics simulations [2][4], provide a clear roadmap for optimizing potency, selectivity, and drug-like properties. Researchers can use Cdk2-IN-24 as a reference compound to evaluate new analogs in biochemical and cellular assays, leveraging the established X-ray structure and binding mode [1].

Cellular Allosteric CDK2 Inhibition

Cdk2-IN-24 has demonstrated growth inhibition in A549 (lung) and SKOV3 (ovarian) cancer cell lines [1]. While its cellular potency is limited (likely correlating with its biochemical IC50), it can be used to study the effects of allosteric CDK2 modulation on cell cycle progression, apoptosis, and other cellular phenotypes. This application is directly supported by the published cellular data and is relevant for validating the translational potential of allosteric CDK2 targeting.

Application
Selection Property
Validation Focus
Allosteric Regulation Studies
Type III Allosteric Modulator
Conformational dynamics; ANS pocket binding
Selectivity Panel Control
Defined Off‑target Profile (CDK2/EGFR)
Off‑target benchmarking vs. ATP‑competitive inhibitors
SAR & Lead Optimization
Validated Allosteric Scaffold
Structure‑based design via X‑ray and docking
Cell Model Studies
Allosteric CDK2 Modulation
Cell growth inhibition endpoints; cell cycle analysis

Technical Documentation Hub

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29 linked technical documents
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